molecular formula C22H19N3O4S2 B2358290 N-(4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 326024-84-4

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2358290
CAS RN: 326024-84-4
M. Wt: 453.53
InChI Key: XKXYOTJQQDTLLP-UHFFFAOYSA-N
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide, also known as BAY-678, is a small molecule inhibitor that targets the protein kinase PDK1. PDK1 is a key regulator of cell growth and survival, and its dysregulation has been linked to various diseases, including cancer. BAY-678 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

Scientific Research Applications

1. Antimicrobial and Anticancer Potential

Various substituted benzothiazoles have been synthesized, including structures similar to the target compound, showing antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds have potential applications in biological and pharmacological screenings (Patel et al., 2009). Additionally, certain benzothiazole derivatives have shown promising anticancer activity, particularly against melanoma and liver cancer cell lines (Majalakere et al., 2020).

2. Electrophysiological Activity

Benzamide derivatives, including those structurally similar to the target compound, have been studied for their cardiac electrophysiological activity. Some of these compounds exhibit potency in in vitro Purkinje fiber assays, indicating potential use in the treatment of arrhythmias (Morgan et al., 1990).

3. Antidiabetic Agents

Thiazolidinediones, a class of compounds that includes similar structures, have been explored as antihyperglycemic agents. These compounds have shown potential as novel drug candidates for diabetes mellitus treatment (Nomura et al., 1999).

4. PI3K Inhibitors and Anticancer Agents

Benzamide derivatives have been proposed as novel structures for PI3K inhibitors, showing potent antiproliferative activities against various human cancer cell lines. These compounds are potential candidates for treating cancers through inhibition of the PI3K/AKT/mTOR pathway (Shao et al., 2014).

5. Radiosensitizers in Cancer Treatment

Benzothiazole derivatives have been investigated as effective radiosensitizers and anticarcinogenic compounds, particularly against melanoma and liver cancer cell lines. These compounds potentially enhance the effectiveness of radiation therapy in cancer treatment (Majalakere et al., 2020).

6. Corrosion Inhibitors

Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions. These compounds offer stability and high inhibition efficiencies, making them potential candidates for industrial applications in corrosion prevention (Hu et al., 2016).

properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S2/c1-14-10-12-15(13-11-14)31(27,28)25-17-7-4-3-6-16(17)21(26)24-22-23-20-18(29-2)8-5-9-19(20)30-22/h3-13,25H,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXYOTJQQDTLLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=CC=C4S3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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